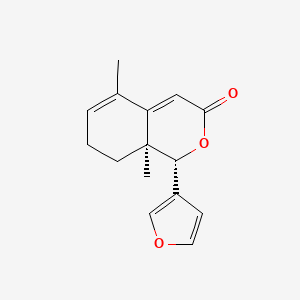
(+-)Pyroangolensolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)Pyroangolensolide is a limonoid compound, a class of naturally occurring organic chemicals known for their diverse biological activities Limonoids are primarily found in the Meliaceae and Rutaceae families of plants (±)Pyroangolensolide is characterized by an unsaturated δ-valerolactone structure with a 3-furyl group substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)Pyroangolensolide typically involves a multi-step process starting from readily available precursors. One common synthetic route begins with 2,6-dimethylcyclohexenone. The key step in this synthesis is a highly stereoselective aldol reaction between the lithium enolate of 2,6-dimethylcyclohexenone and 3-furaldehyde in tetrahydrofuran (THF) at -78°C, yielding the threo aldol product . This intermediate undergoes further transformations, including dehydration and cyclization, to form (±)Pyroangolensolide .
Industrial Production Methods
While specific industrial production methods for (±)Pyroangolensolide are not well-documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient and high-yielding reactions, such as the aldol condensation mentioned above, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(±)Pyroangolensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of (±)Pyroangolensolide.
Scientific Research Applications
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)Pyroangolensolide involves its interaction with specific molecular targets. For instance, its larvicidal activity against mosquito larvae is attributed to its binding to the ecdysone receptor protein, disrupting the normal development of the larvae . The compound’s structure allows it to fit into the receptor’s binding pocket, leading to the observed biological effects.
Comparison with Similar Compounds
(±)Pyroangolensolide is structurally similar to other limonoids, such as calodendrolide, harrisonin, and pedonin . it stands out due to its unique combination of a δ-valerolactone core and a 3-furyl group. This structural feature contributes to its distinct biological activities and reactivity. Compared to calodendrolide, (±)Pyroangolensolide has shown higher larvicidal activity, making it a more potent candidate for insecticide development .
List of Similar Compounds
- Calodendrolide
- Harrisonin
- Pedonin
These compounds share a common limonoid skeleton but differ in their specific substituents and biological activities.
Properties
CAS No. |
52730-12-8 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(1S,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15+/m1/s1 |
InChI Key |
PFXGEOGHUCCQPU-CABCVRRESA-N |
Isomeric SMILES |
CC1=CCC[C@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |
Canonical SMILES |
CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
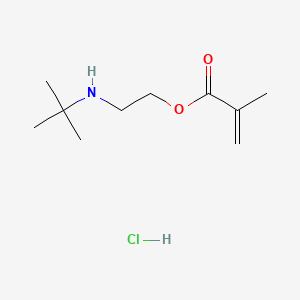

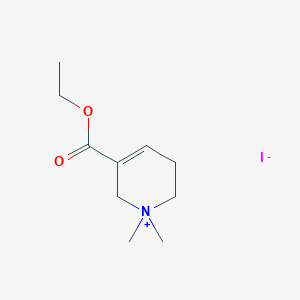
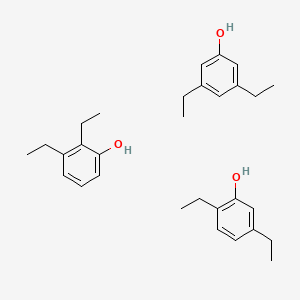
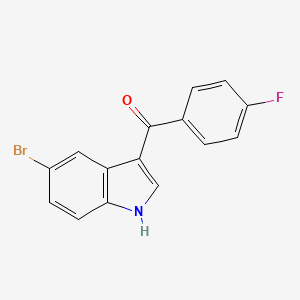
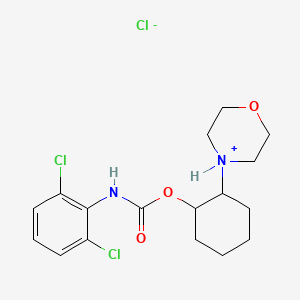

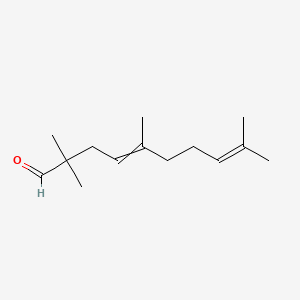
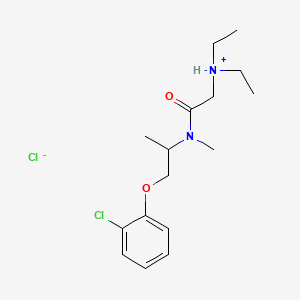
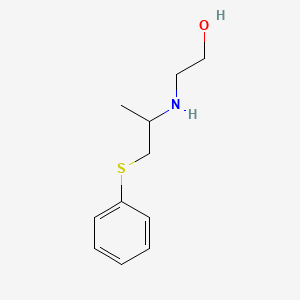
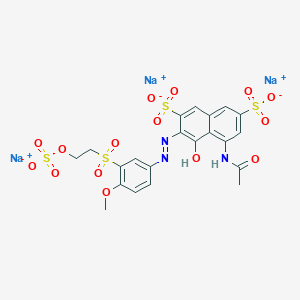
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

